molecular formula C12H8BrNO B13918060 4-Bromo-7-methoxy-1-naphthonitrile

4-Bromo-7-methoxy-1-naphthonitrile

Cat. No.: B13918060
M. Wt: 262.10 g/mol
InChI Key: ULMAYMFQJCFZJK-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxy-1-naphthonitrile is an organic compound with the molecular formula C12H8BrNO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-methoxy-1-naphthonitrile typically involves the bromination of 7-methoxy-1-naphthonitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 4-position of the naphthalene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-methoxy-1-naphthonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

    Substitution: Formation of 4-amino-7-methoxy-1-naphthonitrile or 4-thio-7-methoxy-1-naphthonitrile.

    Oxidation: Formation of 4-bromo-7-methoxy-1-naphthaldehyde or 4-bromo-7-methoxy-1-naphthoic acid.

    Reduction: Formation of 4-bromo-7-methoxy-1-naphthylamine.

Scientific Research Applications

4-Bromo-7-methoxy-1-naphthonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-7-methoxy-1-naphthonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-naphthonitrile: Lacks the methoxy group, which can affect its reactivity and applications.

    7-Methoxy-1-naphthonitrile:

    4-Methoxy-1-naphthonitrile: Similar structure but without the bromine atom, leading to different reactivity and applications.

Uniqueness

4-Bromo-7-methoxy-1-naphthonitrile is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

4-bromo-7-methoxynaphthalene-1-carbonitrile

InChI

InChI=1S/C12H8BrNO/c1-15-9-3-4-10-11(6-9)8(7-14)2-5-12(10)13/h2-6H,1H3

InChI Key

ULMAYMFQJCFZJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2C=C1)Br)C#N

Origin of Product

United States

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